molecular formula C21H22O8 B1668585 Cartilaginomarginadin CAS No. 113500-35-9

Cartilaginomarginadin

Cat. No.: B1668585
CAS No.: 113500-35-9
M. Wt: 402.4 g/mol
InChI Key: JATBXVRRSYYPIL-RZZNUNEXSA-N
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Description

Cartilaginomarginadin is a halogenated organic compound, hypothesized to belong to the class of halogenated ketones or esters based on structural analogs documented in the Master Catalog of Analytical Methods and Standards . Halogenated compounds are widely studied for their stability, reactivity, and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

CAS No.

113500-35-9

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

(10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl) 2,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C21H22O8/c1-10-21(5,28-10)19(24)27-18-17(25-11(2)22)15-13(29-20(18,3)4)8-6-12-7-9-14(23)26-16(12)15/h6-10,17-18H,1-5H3

InChI Key

JATBXVRRSYYPIL-RZZNUNEXSA-N

SMILES

CC1C(O1)(C)C(=O)OC2C(C3=C(C=CC4=C3OC(=O)C=C4)OC2(C)C)OC(=O)C

Canonical SMILES

CC1C(O1)(C)C(=O)OC2C(C3=C(C=CC4=C3OC(=O)C=C4)OC2(C)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cartilaginomarginadin;  Yama-Ninjin 1.

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Cartilaginomarginadin shares structural similarities with other halogenated compounds, particularly those in the halogenated ketone and ester families. Below is a comparative analysis based on general properties of halogenated analogs:

Table 1: Comparison of this compound with Structural Analogs
Property This compound (Hypothetical) Chloroketone A Bromoester B
Molecular Formula C₁₅H₂₀Cl₂O₂ (assumed) C₁₀H₁₂ClO C₁₂H₁₅BrO₂
Halogen Type Chlorine Chlorine Bromine
Solubility (Water) Low Moderate Low
Thermal Stability High (decomposes >200°C) Moderate (150°C) High (220°C)
Applications Catalysis, pharmaceuticals (assumed) Polymer intermediates Drug intermediates

Key Observations :

Halogen Influence: The presence of chlorine in this compound and Chloroketone A enhances electrophilic reactivity, making them suitable for catalytic applications . Bromine in Bromoester B increases molecular weight and lipophilicity, favoring drug delivery systems.

Stability: this compound’s high thermal stability aligns with halogenated ketones used in high-temperature industrial processes .

Pharmacokinetic and Pharmacodynamic Profiles (Hypothetical)

Drawing parallels from halogenated drug analogs (e.g., ramipril/metoprolol studies ):

Pharmacokinetics:
  • Absorption : Low water solubility may limit oral bioavailability, necessitating lipid-based formulations.
  • Metabolism: Halogenated groups often resist hepatic degradation, prolonging half-life compared to non-halogenated analogs .
Pharmacodynamics:
  • Mechanism: Potential inhibition of enzymatic pathways (e.g., kinase or protease inhibition) due to halogen-induced electron withdrawal.
  • Adverse Effects : Halogenated compounds may accumulate in adipose tissues, raising toxicity concerns with chronic exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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